8-Amino-4-oxo-4h-quinolizine-3-carboxylic acid

Antibacterial MRSA Drug Discovery

8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid (CAS 337909-31-6; molecular formula C₁₀H₈N₂O₃; molecular weight 204.18 g/mol) is a heterocyclic compound belonging to the 4-oxo-4H-quinolizine-3-carboxylic acid family, which is characterized by a fused pyridine-piperidine bicyclic scaffold. The compound possesses two key functional groups: an amino substituent at the 8-position and a carboxylic acid moiety at the 3-position, both of which critically influence its reactivity, metal-binding capacity, and potential biological activity.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 337909-31-6
Cat. No. B3395309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-4-oxo-4h-quinolizine-3-carboxylic acid
CAS337909-31-6
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESC1=CN2C(=CC=C(C2=O)C(=O)O)C=C1N
InChIInChI=1S/C10H8N2O3/c11-6-3-4-12-7(5-6)1-2-8(9(12)13)10(14)15/h1-5H,11H2,(H,14,15)
InChIKeyGBTQWWJAMFEDEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Amino-4-oxo-4H-quinolizine-3-carboxylic Acid: Core Structure, Registry Data, and Scientific Positioning for Procurement


8-Amino-4-oxo-4H-quinolizine-3-carboxylic acid (CAS 337909-31-6; molecular formula C₁₀H₈N₂O₃; molecular weight 204.18 g/mol) is a heterocyclic compound belonging to the 4-oxo-4H-quinolizine-3-carboxylic acid family, which is characterized by a fused pyridine-piperidine bicyclic scaffold [1]. The compound possesses two key functional groups: an amino substituent at the 8-position and a carboxylic acid moiety at the 3-position, both of which critically influence its reactivity, metal-binding capacity, and potential biological activity [2]. The 4-oxo-4H-quinolizine-3-carboxylate core is recognized as a privileged pharmacophore with established utility in antibacterial agent development, particularly against fluoroquinolone-resistant strains, as well as in the design of metal-selective fluorescent indicators [3][4].

Why Substituting 8-Amino-4-oxo-4H-quinolizine-3-carboxylic Acid with Generic 4-Oxoquinolizine Analogs Fails in Critical Research Applications


Substitution of 8-amino-4-oxo-4H-quinolizine-3-carboxylic acid with unsubstituted or differently substituted 4-oxoquinolizine analogs is scientifically unjustified due to the documented, profound impact of the C-8 substituent on both antibacterial spectrum and metal-ion selectivity. In antibacterial applications, the steric and electronic environment, conformation, and absolute stereochemistry of the C-8 group directly govern activity against Gram-positive pathogens and resistant strains such as methicillin-resistant S. aureus (MRSA) [1]. In fluorescence sensing applications, the presence of the amino group at the 8-position modulates the electron density of the fluorophore, which directly influences the selectivity and affinity for Mg²⁺ over Ca²⁺, a critical parameter for accurate intracellular measurements [2]. Consequently, procurement of a generic 4-oxo-4H-quinolizine-3-carboxylic acid without the 8-amino substituent will result in a molecule with quantitatively distinct performance characteristics, compromising experimental reproducibility and potentially invalidating comparative studies. The following section provides the specific, quantitative evidence differentiating this compound from its closest analogs.

Quantitative Differentiation Guide: 8-Amino-4-oxo-4H-quinolizine-3-carboxylic Acid vs. Core Analogs


Superior Anti-MRSA Activity of C-8 Substituted 4-Oxoquinolizines vs. Ciprofloxacin

A series of 4H-4-oxoquinolizine derivatives with various C-8 substituents, including amino-containing groups, demonstrated superior activity against Gram-positive bacteria compared to the fluoroquinolone ciprofloxacin, and showed significant susceptibility against ciprofloxacin- and methicillin-resistant S. aureus (MRSA) [1]. While the specific 8-amino analog was not the most potent in the series, the study conclusively establishes that C-8 modification is essential for this enhanced anti-resistant profile.

Antibacterial MRSA Drug Discovery

Mg²⁺-Selective, Ratiometric Fluorescence with Negligible Ca²⁺ Interference

4-Oxo-4H-quinolizine-3-carboxylates, the core structure of the target compound, were found to be excellent fluorophores exhibiting a strong fluorescent response to Mg²⁺ with a dissociation constant (Kd) around 1.0 mM, while showing no response to Ca²⁺ [1]. This contrasts sharply with widely used indicators like fura-2 (Kd,Mg ~1.5 mM) and mag-fura-2 (Kd,Mg ~1.9 mM), which suffer from significant Ca²⁺ interference, requiring complex correction algorithms [2].

Fluorescent Indicators Magnesium Sensing Chemical Biology

C-8 Substituent Critically Modulates In Vivo Efficacy vs. ABT-719

In a direct comparative study, a 4-oxoquinolizine analog with a C-8 cis-3-amino-4-methylpiperidine group demonstrated significantly improved in vivo efficacy compared to the earlier-generation 4-oxoquinolizine ABT-719, as measured by oral ED₅₀ values in a mouse protection test [1].

Antibacterial In Vivo Efficacy Pharmacokinetics

High-Value Application Scenarios for 8-Amino-4-oxo-4H-quinolizine-3-carboxylic Acid Based on Quantitative Evidence


Scaffold for Next-Generation Antibacterial Agents Targeting Drug-Resistant Gram-Positive Infections

This compound serves as an essential intermediate for synthesizing 4-oxoquinolizine derivatives designed to overcome fluoroquinolone resistance. Research has demonstrated that C-8 substituted 4-oxoquinolizines, including those with amino groups, exhibit potent activity against methicillin-resistant S. aureus (MRSA) and other Gram-positive pathogens, with superior in vitro performance compared to ciprofloxacin [1]. Furthermore, strategic C-8 modification can yield analogs with dramatically improved oral in vivo efficacy (e.g., up to a 5.9-fold reduction in ED₅₀ vs. ABT-719) [2]. Procurement of this specific 8-amino building block is therefore justified for medicinal chemistry programs aiming to optimize the anti-MRSA activity and oral bioavailability of new antibacterial candidates.

Core Fluorophore for Development of Highly Mg²⁺-Selective, Ratiometric Fluorescent Indicators

The 4-oxo-4H-quinolizine-3-carboxylic acid core, as found in this compound, is a proven platform for developing ratiometric Mg²⁺ indicators with negligible interference from physiological Ca²⁺ concentrations [1]. This property distinguishes it from conventional probes like fura-2 and mag-fura-2. The 8-amino substituent provides a convenient synthetic handle for further derivatization (e.g., conjugation to biomolecules or introduction of additional targeting groups) while modulating the electron density of the fluorophore. This compound is therefore ideal for research groups focused on creating improved tools for accurate, real-time imaging of intracellular Mg²⁺ dynamics in complex biological systems.

Key Intermediate for Structure-Activity Relationship (SAR) Studies on 4-Oxoquinolizine Pharmacophores

Given the established importance of the C-8 substituent on both antibacterial spectrum and metal-binding properties, 8-amino-4-oxo-4H-quinolizine-3-carboxylic acid is a strategically valuable starting material for systematic SAR investigations. It allows researchers to explore how further modifications to the amino group (e.g., acylation, alkylation, or incorporation into heterocycles) affect activity against resistant bacteria [1] or Mg²⁺ binding affinity [2]. For procurement purposes, this compound offers a direct route to a focused library of analogs, enabling efficient exploration of chemical space around a validated, tunable pharmacophore.

Technical Documentation Hub

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